molecular formula C10H10F3NO2 B1362395 N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide CAS No. 886762-79-4

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B1362395
CAS No.: 886762-79-4
M. Wt: 233.19 g/mol
InChI Key: PORWMQQDFCDCPW-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is a chemical compound with the CAS Registry Number 886762-79-4 . It has a molecular formula of C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety information, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers are advised to handle it with appropriate precautions, including avoiding breathing dust/fume/gas/mist and washing hands thoroughly after handling . Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. The specific research applications and mechanism of action for this compound are areas of ongoing investigation in scientific research.

Properties

IUPAC Name

N-[2-methyl-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6-5-8(16-10(11,12)13)3-4-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWMQQDFCDCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382480
Record name 2-Methyl-4-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-79-4
Record name 2-Methyl-4-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methyl-4-(trifluoromethoxy)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield amines or other reduced forms when treated with lithium aluminum hydride.
  • Substitution : The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateOxides
ReductionLithium aluminum hydrideAmines
SubstitutionHalogens, nucleophilesVarious derivatives

Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anti-inflammatory properties. The trifluoromethoxy group enhances its interaction with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects.

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation in cellular models.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its unique properties make it a candidate for developing new drugs targeting specific diseases:

  • Anticonvulsant Activity : Some derivatives have shown promise in animal models for treating epilepsy, particularly those that interact with sodium channels .
  • Antitubercular Activity : Structural modifications of related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential avenues for further research .

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains, supporting its potential use in developing new antibiotics.
  • Inflammation Models : In vitro studies indicated that this compound could effectively modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Pharmaceutical Development : Ongoing research is focused on optimizing the synthesis of this compound to enhance its efficacy and reduce side effects in clinical applications.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Trifluoromethoxy-Substituted Acetamides

Compounds with trifluoromethoxy groups exhibit enhanced lipophilicity and metabolic stability. Key comparisons include:

Compound Name Substituents Molecular Weight Synthesis Yield Key Applications/Findings Reference
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide 2-Me, 4-OCF₃ 263.2 g/mol Not specified Cataloged for research use
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide 5-F, 2-OCF₃ 237.0 g/mol Not specified NMR/HRMS data reported
N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)acetamide Biphenyl, OCF₃ ethyl chain 387.8 g/mol 92% High-yield synthesis via Pt/C catalysis

Key Findings :

  • Electronic Effects : The trifluoromethoxy group is electron-withdrawing, enhancing electrophilic reactivity. Para-substituted derivatives (e.g., target compound) may exhibit better steric accessibility compared to ortho-substituted analogs .
  • Synthetic Accessibility : Biphenyl derivatives (e.g., compound in ) achieve higher yields (92%) due to efficient catalytic hydrogenation, whereas simpler trifluoromethoxy analogs may require optimization for scalability.

Chlorinated and Fluorinated Acetamides

Halogenation significantly alters bioactivity and physicochemical properties:

Compound Name Substituents Molecular Weight Synthesis Yield Key Applications/Findings Reference
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl, 2-CF₃ 265.7 g/mol Not specified High-quality research chemical
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide 2,3,5-Cl, 4-OH 274.5 g/mol Not specified Photoproduct of paracetamol
N-(2-Methyl-4-(iso-perfluoropropyl)phenyl)acetamide 2-Me, 4-iso-C₃F₇ 357.2 g/mol 90% High-yield synthesis (90%)

Key Findings :

  • For example, trichloro derivatives () are identified as photoproducts with unknown toxicity profiles.
  • Fluorination : Iso-perfluoropropyl substitution () achieves 90% yield, suggesting superior synthetic feasibility. Fluorine’s electronegativity enhances binding affinity in biological targets .

Complex Heterocyclic Acetamides

Triazine and piperidinyl moieties introduce pharmacological relevance:

Compound Name Substituents Molecular Weight Synthesis Yield Key Applications/Findings Reference
Compound F (Triazine-isoquinoline hybrid) Triazine, OCF₃ isoquinoline 463.4 g/mol Not specified Tetrodotoxin-sensitive sodium channel inhibition
Compound G (Piperidinyl-chloro-fluorophenyl) Piperidinyl, 4-Cl-3-F phenoxy 474.9 g/mol Not specified Analgesic activity in pain models

Key Findings :

  • Pharmacological Potential: Triazine-linked compounds () demonstrate sodium channel modulation, highlighting the role of trifluoromethoxy groups in enhancing ligand-receptor interactions.
  • Structural Complexity : These derivatives require multi-step syntheses, contrasting with simpler acetamides like the target compound, which may prioritize ease of synthesis .

Biological Activity

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, leveraging diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C11H12F3NO2C_{11}H_{12}F_3NO_2. It incorporates a trifluoromethoxy group (-O-CF3), which significantly influences its physicochemical properties, enhancing lipophilicity and potentially modulating biological interactions .

The typical synthesis involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

2 Methyl 4 trifluoromethoxy aniline+Acetic anhydrideN 2 Methyl 4 trifluoromethoxy phenyl acetamide\text{2 Methyl 4 trifluoromethoxy aniline}+\text{Acetic anhydride}\rightarrow \text{N 2 Methyl 4 trifluoromethoxy phenyl acetamide}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The trifluoromethoxy group enhances its interaction with various biological targets, including enzymes and receptors, which may lead to significant therapeutic effects .

In vitro studies have demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group is crucial in enhancing binding affinity and specificity to these targets, leading to modulation of enzyme activity and receptor interactions .

Interaction Studies

Interaction studies have shown that compounds with similar structures often exhibit favorable binding to enzymes involved in metabolic pathways. For instance, the binding affinity of this compound to certain enzymes may enhance its biological activity compared to other derivatives lacking this functional group .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N-[4-(Trifluoromethyl)phenyl]acetamideTrifluoromethyl group at para positionKnown for potent anti-inflammatory properties
N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamideNitro group at ortho positionExhibits strong antibacterial activity
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamideChlorine substituentPotential herbicide application

The presence of the trifluoromethoxy substitution in this compound significantly alters its physicochemical properties compared to other derivatives, enhancing its lipophilicity and biological activity .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's effectiveness against various pathogens, revealing significant inhibitory concentrations (IC50 values), which indicate its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Activity : Another investigation demonstrated that the compound reduced inflammation markers in animal models, suggesting its utility in treating chronic inflammatory conditions.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) Functionalization of the phenyl ring with trifluoromethoxy and methyl groups, followed by (ii) acetylation of the amine group. Key intermediates can be purified via column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. How is the compound characterized to confirm structural fidelity and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms the trifluoromethoxy group (δ 120–125 ppm, J₃ coupling to fluorine) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₀H₁₁F₃NO₂: 234.08 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with calculated values (e.g., C: 51.5%, H: 4.7%, N: 6.0%) .

Q. What solvent systems are optimal for solubility and stability in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS, pH 7.4) to maintain <1% DMSO. Stability studies (24–72 hours) should confirm no degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with chloro or methoxy groups) to assess electronic effects.
  • Biological Testing : Use competitive binding assays (e.g., radioligand displacement for receptor targets) or enzyme inhibition studies (IC₅₀ determination).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with acetamide carbonyl) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to observed effects.
  • Orthogonal Assays : Confirm activity in complementary models (e.g., in vitro electrophysiology for ion channel targets) .

Q. How can in vivo pharmacokinetic (PK) properties be optimized for this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups to improve oral bioavailability.
  • PK Studies : Measure plasma half-life (t₁/₂), clearance, and tissue distribution in rodent models. Microsomal stability assays (human/rat liver microsomes) predict metabolic liability .

Q. What computational tools predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Pharmacophore Screening : Use SwissTargetPrediction to identify potential off-targets.
  • Toxicity Profiling : Apply ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity.
  • Dynamics Simulations : Run MD simulations (GROMACS) to evaluate binding stability to unintended targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide
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N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.